Octane-3,3,6,6-tetracarboxylic acid

Description

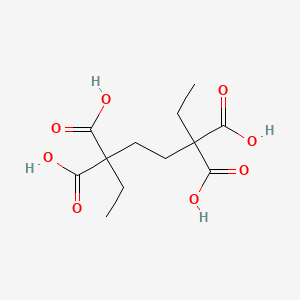

Octane-3,3,6,6-tetracarboxylic acid is an aliphatic tetracarboxylic acid with four carboxyl groups symmetrically positioned at the 3rd and 6th carbon atoms of an octane chain. The compound’s structure imparts high polarity, influencing solubility in polar solvents and reactivity in polymerization or chelation applications.

Properties

CAS No. |

4745-58-8 |

|---|---|

Molecular Formula |

C12H18O8 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

octane-2,2,5,5-tetracarboxylic acid |

InChI |

InChI=1S/C12H18O8/c1-3-11(7(13)14,8(15)16)5-6-12(4-2,9(17)18)10(19)20/h3-6H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

ZOBSQVBNTYBJIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(CC)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octane-3,3,6,6-tetracarboxylic acid typically involves the oxidation of suitable precursors. One common method is the oxidation of octane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under acidic conditions to facilitate the formation of the carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the catalytic oxidation of octane derivatives. The process may involve the use of catalysts such as platinum or palladium to enhance the efficiency of the oxidation reaction. The resulting product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Octane-3,3,6,6-tetracarboxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or anhydrides.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.

Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus trichloride for converting carboxylic acids to acyl chlorides, followed by reactions with nucleophiles.

Major Products:

Oxidation: Higher carboxylic acids or anhydrides.

Reduction: Alcohols or aldehydes.

Substitution: Acyl chlorides or esters.

Scientific Research Applications

Octane-3,3,6,6-tetracarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of octane-3,3,6,6-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Aliphatic Tetracarboxylic Acids

Octane-2,2,7,7-tetracarboxylic Acid :

- Octane-1,3,5,7-tetracarboxylic Acid B: Structure: Carboxyl groups spaced at alternating positions (1,3,5,7). Key Difference: Distributed carboxyl groups enhance chelation efficiency compared to clustered positions (e.g., 3,3,6,6) .

Aromatic Tetracarboxylic Acids

- 1,4,5,8-Naphthalene Tetracarboxylic Acid (NTCac): Structure: Aromatic naphthalene core with carboxyl groups at positions 1,4,5,8. Contrast: Aromaticity reduces solubility in non-polar solvents compared to aliphatic analogues like octane-3,3,6,6-tetracarboxylic acid .

Dimethylphenanthrene-Derived Tetracarboxylic Acid :

Bicyclic and Polymer-Relevant Analogues

- Bicyclo[4.2.0]octane-7,8-dimethyl-3,4,7,8-tetracarboxylic Dianhydride :

- Structure : Bicyclic framework with fused carboxyl and methyl groups.

- Applications : Used in semi-alicyclic polyimides, offering thermal stability (>300°C) and optical transparency .

- Comparison : Rigid bicyclic structure enhances thermal properties but reduces flexibility compared to linear aliphatic acids .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Carboxyl Positions | Molecular Class | Solubility (Polar Solvents) | Key Application |

|---|---|---|---|---|

| This compound | 3,3,6,6 | Aliphatic | High | Chelation, Polymers |

| Octane-1,3,5,7-tetracarboxylic B | 1,3,5,7 | Aliphatic | Moderate | Pharmaceuticals |

| 1,4,5,8-Naphthalene tetracarboxylic acid | 1,4,5,8 | Aromatic | Low | Dyes, Coordination chemistry |

| Bicyclo-octane dianhydride | 3,4,7,8 | Bicyclic | Insoluble | High-performance polymers |

Table 2: Thermal and Reactivity Profiles

| Compound | Thermal Decomposition (°C) | Reactivity with Metals | Polymer Compatibility |

|---|---|---|---|

| This compound | ~200 (estimated) | High (chelator) | Moderate |

| Bicyclo-octane dianhydride | >300 | Low | High (polyimides) |

| 1,4,5,8-Naphthalene tetracarboxylic acid | N/A | None (Al system fails) | Low |

Key Research Findings

- Synthetic Challenges : Aliphatic tetracarboxylic acids (e.g., octane-2,2,7,7-tetracarboxylic acid) require multi-step synthesis, including esterification and hydrolysis, with yields sensitive to substituent positions .

- Biological Activity : Spatially distributed carboxyl groups (e.g., 1,3,5,7) enhance zinc-binding efficiency, as seen in Octane-1,3,5,7-tetracarboxylic acid B .

- Polymer Performance : Bicyclic dianhydrides outperform linear aliphatic acids in thermal stability but lack flexibility, limiting their use in elastomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.